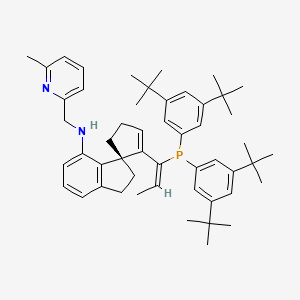

![molecular formula C17H38ClNOP2Ru B6308291 Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97% CAS No. 1311164-69-8](/img/structure/B6308291.png)

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

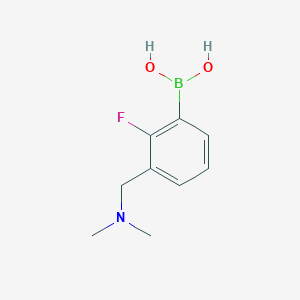

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97% is a chemical compound with the molecular formula C17H38ClNOP2Ru and a molecular weight of 470.96 . It is used for experimental and research purposes .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13 (2)18 (14 (3)4)11-9-17-10-12-19 (15 (5)6)16 (7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is air sensitive . Other physical and chemical properties such as density, melting point, and boiling point are not mentioned in the available resources .Applications De Recherche Scientifique

Catalysis and Surface Functionalization

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) and related ruthenium complexes have found substantial applications in catalysis, particularly in the functionalization of carbon surfaces. Sandroni et al. (2010) demonstrated the electrochemical functionalization of glassy carbon electrodes using ruthenium complexes, exploiting irreversible amine-centred oxidations. This method enables the precise control over surface modification, offering potential for advanced electrochemical sensors and devices (Sandroni et al., 2010).

Hydrogenation and Dehydrogenation Catalysts

The complex is also instrumental in hydrogenation and dehydrogenation reactions. Yao (2015) detailed the synthesis and preparative methods for ruthenium catalysts, including those for dehydrogenation of methanol and hydrogenation of esters. The solubility and handling precautions outlined provide crucial insights for researchers looking to employ these catalysts in synthetic chemistry (Q. Yao, 2015).

Ligand Transformations and N₂ Activation

Bruch et al. (2018) explored the transformations of pincer ligands and their impact on N₂ activation by ruthenium(II) complexes. Their work highlights the role of ligand-centered changes in activating dinitrogen, a critical step for applications in nitrogen fixation and related catalytic processes (Bruch et al., 2018).

Redox-Active Systems for Electronic Applications

The redox-active nature of related ruthenium complexes has been utilized in electronic applications. Cui et al. (2014) investigated bis-tridentate ruthenium complexes with redox-active amine substituents, offering insights into their electrochemical and spectroscopic behaviors. These findings are pertinent for the development of molecular electronics and photovoltaic devices (Cui et al., 2014).

Catalytic Ester Hydrogenation

Henrion et al. (2017) demonstrated the application of mononuclear hydrido and dinuclear chloro ruthenium(II) complexes in the catalytic hydrogenation of ester derivatives. Their work underscores the efficiency of ruthenium complexes as catalysts in converting esters to alcohols, a reaction of significant industrial and synthetic importance (Henrion et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is the methanol reforming process . This compound is a well-known Ru-pincer complex that plays a crucial role in catalyzing this process .

Mode of Action

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) interacts with its target by catalyzing the final step of the methanol reforming process . . The addition of a second complex, having a methylated backbone in the pincer-ligand, can overcome these limitations .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the methanol reforming process . The compound’s interaction with this pathway results in the reforming of methanol, a process crucial in various industrial applications.

Result of Action

The molecular and cellular effects of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)'s action primarily involve the enhancement of the methanol reforming process . By catalyzing the final step of this process, the compound plays a crucial role in the efficient reforming of methanol.

Action Environment

The action, efficacy, and stability of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be air sensitive . Furthermore, the compound’s catalytic activity in the methanol reforming process can be enhanced by the presence of certain hydroxides .

Propriétés

IUPAC Name |

carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKRFINIPYEROV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38ClNOP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

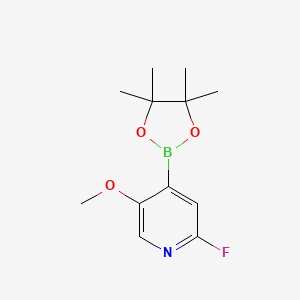

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

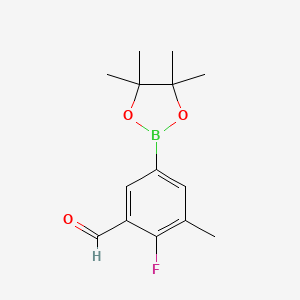

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

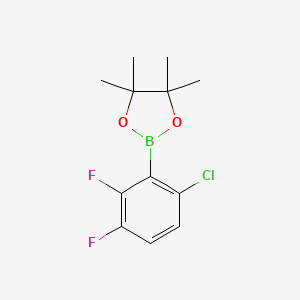

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)

ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)